molecular formula C39H64N7O18P3S-4 B1264645 3-oxooctadecanoyl-CoA(4-)

3-oxooctadecanoyl-CoA(4-)

Cat. No.: B1264645
M. Wt: 1043.9 g/mol
InChI Key: LGOGWHDPDVAUNY-LFZQUHGESA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxooctadecanoyl-CoA(4-) is a 3-oxo-fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of 3-oxooctadecanoyl-CoA;  major species at pH 7.3. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxooctadecanoyl-CoA.

Scientific Research Applications

Synthesis and Detection for Protein Study

3-oxohexadecanoyl-CoA, closely related to 3-oxooctadecanoyl-CoA, has been synthesized for studying bifunctional proteins in peroxisomes. This synthesis involved several steps, including the Reformatsky reaction, acetalization, and condensation with coenzyme A (CoA). The behavior of this CoA ester under various high-performance liquid chromatography (HPLC) conditions was also investigated, providing insights into the separation and detection of various CoA esters (Tsuchida et al., 2017).

Understanding Enzyme Reactions

Thia- and oxaoctanoyl-CoA derivatives, which are similar in structure to 3-oxooctadecanoyl-CoA, have been used to study the reductive half-reaction in acyl-CoA dehydrogenase from pig kidney. This research provided insights into how these derivatives bind to the enzyme and form charge-transfer complexes, revealing the enzyme's mechanism in abstracting alpha-proton from acyl-CoA derivatives (Lau et al., 1988).

Exploration in Metabolic Engineering

In metabolic engineering, studies have focused on producing chemicals like 3-hydroxypropionic acid (3-HP) from substrates such as methanol. Research on Methylobacterium extorquens AM1 demonstrated the conversion of methanol into 3-HP using a malonyl-CoA pathway. This research has implications for producing chemicals from one-carbon feedstocks (Yang et al., 2017).

Biodegradation and Environmental Applications

The study of 3-oxoadipate pathways in organisms like Pseudomonas sp. has shown the process of degrading aromatic compounds, converting them into compounds like acetyl-CoA and succinyl-CoA. This understanding is crucial for environmental bioremediation and the understanding of microbial metabolism (Kaschabek et al., 2002).

Implications in Medical Research

In medical research, understanding the role of CoA derivatives like 3-oxohexadecanoyl-CoA has provided insights into mitochondrial fatty acid oxidation disorders. Studies have shown abnormalities in beta-oxidation pathways in patients, leading to an accumulation of specific CoA and carnitine esters. This research is vital for diagnosing and understanding metabolic diseases (Jackson et al., 1992).

Properties

Molecular Formula

C39H64N7O18P3S-4

Molecular Weight

1043.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxooctadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t28-,32-,33-,34+,38-/m1/s1

InChI Key

LGOGWHDPDVAUNY-LFZQUHGESA-J

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxooctadecanoyl-CoA(4-)
Reactant of Route 2
3-oxooctadecanoyl-CoA(4-)
Reactant of Route 3
Reactant of Route 3
3-oxooctadecanoyl-CoA(4-)
Reactant of Route 4
Reactant of Route 4
3-oxooctadecanoyl-CoA(4-)
Reactant of Route 5
3-oxooctadecanoyl-CoA(4-)
Reactant of Route 6
3-oxooctadecanoyl-CoA(4-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.